molecular formula C8H16O3 B13582660 Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- CAS No. 159419-35-9

Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)-

Cat. No.: B13582660
CAS No.: 159419-35-9
M. Wt: 160.21 g/mol
InChI Key: SFJDGEXPYKDGTD-SSDOTTSWSA-N
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Description

Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- is a hydroxylated fatty acid ester. It is also known as methyl 3-hydroxy-5-methylhexanoate. This compound is a volatile component and aromatic agent found in various fruits such as blood oranges, cape gooseberries, papayas, and pineapples. It is commonly used as a flavoring agent in the food industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- can be synthesized from methyl-n-propylketone and alpha-bromoacetic ester (or alpha-chloroacetic ester) in the presence of zinc (or magnesium) . The reaction involves the formation of a carbon-carbon bond between the ketone and the ester, followed by esterification to form the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification reactions using similar starting materials and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-keto-5-methylhexanoic acid or 3-keto-5-methylhexanoate.

    Reduction: Formation of 3-hydroxy-5-methylhexanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in various biochemical reactions, influencing metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxyhexanoate: Similar structure but lacks the methyl group at the 5-position.

    Methyl 3-hydroxycaproate: Another hydroxylated fatty acid ester with a similar structure.

Uniqueness

Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)- is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

159419-35-9

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

methyl (3R)-3-hydroxy-5-methylhexanoate

InChI

InChI=1S/C8H16O3/c1-6(2)4-7(9)5-8(10)11-3/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1

InChI Key

SFJDGEXPYKDGTD-SSDOTTSWSA-N

Isomeric SMILES

CC(C)C[C@H](CC(=O)OC)O

Canonical SMILES

CC(C)CC(CC(=O)OC)O

Origin of Product

United States

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